molecular formula C15H14N2O3 B11710633 2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

Cat. No.: B11710633
M. Wt: 270.28 g/mol
InChI Key: CRKNZTSNSUYBTR-CXUHLZMHSA-N
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Description

2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of two hydroxyl groups on the benzene ring and a hydrazone linkage with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazines and related compounds.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
  • 2,4-dihydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • 2,4-dihydroxy-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

Uniqueness

2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-10-2-4-11(5-3-10)9-16-17-15(20)13-7-6-12(18)8-14(13)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+

InChI Key

CRKNZTSNSUYBTR-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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